2-Methyl-2-(propane-2-sulfinyl)butane
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Overview
Description
2-Methyl-2-(propane-2-sulfinyl)butane, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides. It is widely used in organic synthesis, particularly in the preparation of chiral amines. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propane-2-sulfinyl)butane can be achieved through the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared by condensing chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation and cleavage processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propane-2-sulfinyl)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(propane-2-sulfinyl)butane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propane-2-sulfinyl)butane involves its role as a chiral auxiliary. The sulfinyl group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through diastereoselective addition reactions, where the sulfinyl group influences the stereochemistry of the product .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropane-2-sulfinamide: Another sulfinamide with similar properties and applications.
tert-Butylsulfinamide: A closely related compound used in similar synthetic applications.
Uniqueness
2-Methyl-2-(propane-2-sulfinyl)butane is unique due to its high stability and effectiveness as a chiral auxiliary. Its ability to form stable intermediates and facilitate diastereoselective reactions makes it a valuable tool in organic synthesis .
Properties
CAS No. |
65887-68-5 |
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Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-6-8(4,5)10(9)7(2)3/h7H,6H2,1-5H3 |
InChI Key |
WGLIQDOJZQXRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)S(=O)C(C)C |
Origin of Product |
United States |
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